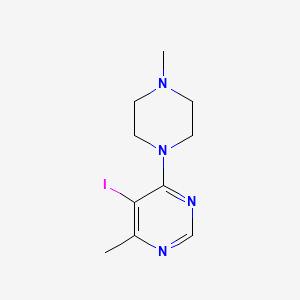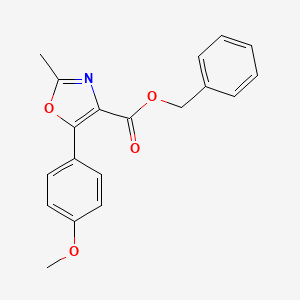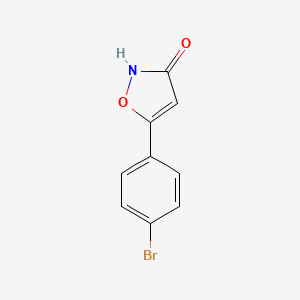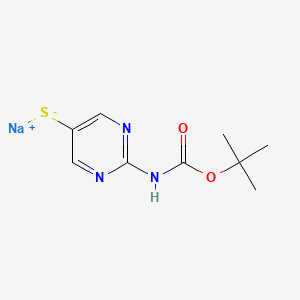
5-Iodo-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Iodo-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that are widely found in nature, including in nucleic acids such as DNA and RNA
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine typically involves the iodination of a pyrimidine precursor. One common method involves the reaction of 4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
5-Iodo-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Sonogashira couplings to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiols, and alkoxides. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azido derivative, while coupling with phenylboronic acid in a Suzuki reaction would produce a biaryl compound .
Wissenschaftliche Forschungsanwendungen
5-Iodo-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory conditions.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Pharmacology: It is evaluated for its pharmacokinetic and pharmacodynamic properties in preclinical studies.
Industrial Applications: The compound may be used in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 5-Iodo-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or modulate receptor activity. The exact pathways and targets depend on the specific application and context of use. In some cases, the compound may act by binding to active sites on proteins, thereby altering their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methyl-6-(4-methylpiperazin-1-yl)pyrimidine: Lacks the iodine substituent but shares the core structure.
5-Bromo-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine: Similar structure with a bromine atom instead of iodine.
5-Chloro-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine: Similar structure with a chlorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in 5-Iodo-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine imparts unique reactivity and properties compared to its halogenated analogs. Iodine is a larger and more polarizable atom, which can influence the compound’s electronic properties and its interactions with biological targets .
Eigenschaften
Molekularformel |
C10H15IN4 |
|---|---|
Molekulargewicht |
318.16 g/mol |
IUPAC-Name |
5-iodo-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine |
InChI |
InChI=1S/C10H15IN4/c1-8-9(11)10(13-7-12-8)15-5-3-14(2)4-6-15/h7H,3-6H2,1-2H3 |
InChI-Schlüssel |
MHKBHYCXYVDQRG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NC=N1)N2CCN(CC2)C)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(2-(3,4-Dimethoxyphenyl)benzo[d]oxazol-5-yl)methanol](/img/structure/B11780872.png)
![8-(1-(8-(Trifluoromethyl)-7-((4-(trifluoromethyl)cyclohexyl)oxy)naphthalen-2-yl)ethyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B11780876.png)




![4-Oxo-5-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylicacid](/img/structure/B11780916.png)



